molecular formula C21H19N3O4 B11284376 5-(2-methoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

5-(2-methoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11284376
M. Wt: 377.4 g/mol
InChI Key: ABIFFXVEWSKZFA-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a complex heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core substituted with methoxyphenyl, dimethyl, and phenylamino groups. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea and phenylamine under acidic conditions to yield the desired furo[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-methoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including apoptosis, cell proliferation, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their antitumor activity and PARP-1 inhibition.

    Thieno[2,3-d]pyrimidine-2,4-dione derivatives: Studied for their anti-inflammatory and anticancer properties.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: Investigated for their antimicrobial and antiviral activities.

Uniqueness

5-(2-methoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl, dimethyl, and phenylamino groups contributes to its diverse reactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

6-anilino-5-(2-methoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H19N3O4/c1-23-19(25)17-16(14-11-7-8-12-15(14)27-3)18(22-13-9-5-4-6-10-13)28-20(17)24(2)21(23)26/h4-12,22H,1-3H3

InChI Key

ABIFFXVEWSKZFA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=CC=CC=C4OC)C(=O)N(C1=O)C

Origin of Product

United States

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